molecular formula C28H30O12 B10854304 Granaticin B CAS No. 19879-03-9

Granaticin B

Cat. No.: B10854304
CAS No.: 19879-03-9
M. Wt: 558.5 g/mol
InChI Key: BTPKXZZBYVSYNL-VHAJSWNUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Granaticin B is typically produced through fermentation processes involving Streptomyces species. The biosynthesis of this compound involves a series of enzymatic reactions catalyzed by polyketide synthases and other enzymes . The production process can be enhanced by optimizing the culture conditions, such as the composition of the growth medium, temperature, and pH .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using bioreactors. The strain Streptomyces vietnamensis GIMV4.0001 has been identified as a high-yield producer of this compound . The fermentation broth is subjected to extraction and purification processes to isolate this compound. Common methods include solvent extraction, chromatography, and crystallization .

Properties

CAS No.

19879-03-9

Molecular Formula

C28H30O12

Molecular Weight

558.5 g/mol

IUPAC Name

(1R,7S,11S,13S,19S,20R,23R)-5,15,19-trihydroxy-23-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-13,20-dimethyl-8,12,21-trioxahexacyclo[17.2.2.02,18.04,16.06,14.07,11]tricosa-2(18),4,6(14),15-tetraene-3,9,17-trione

InChI

InChI=1S/C28H30O12/c1-8-11(29)4-5-16(37-8)39-14-6-12-18-22(28(14,35)10(3)38-12)26(34)20-19(24(18)32)25(33)21-17(23(20)31)9(2)36-13-7-15(30)40-27(13)21/h8-14,16,27,29,31,33,35H,4-7H2,1-3H3/t8-,9-,10+,11-,12+,13-,14+,16-,27+,28-/m0/s1

InChI Key

BTPKXZZBYVSYNL-VHAJSWNUSA-N

Isomeric SMILES

C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H]3C4=C([C@@]2([C@H](O3)C)O)C(=O)C5=C(C6=C([C@H]7[C@H](CC(=O)O7)O[C@H]6C)C(=C5C4=O)O)O)O

Canonical SMILES

CC1C(CCC(O1)OC2CC3C4=C(C2(C(O3)C)O)C(=O)C5=C(C6=C(C7C(CC(=O)O7)OC6C)C(=C5C4=O)O)O)O

Origin of Product

United States

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